2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound known for its diverse pharmacological effects. This compound belongs to the pyrazole family, which is recognized for its significant biological activities, including antileishmanial and antimalarial properties .
Preparation Methods
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the reaction of corresponding pyrazole derivatives under controlled conditions. The synthetic route includes the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods require maintaining good laboratory practices and safety measures to ensure the quality and purity of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of other compounds.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications.
Industry: The compound is used in the production of pesticides and fungicides due to its biological activity.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves the inhibition of specific enzymes and pathways in the target organisms. For instance, it inhibits the enzyme responsible for the biosynthesis of ergosterol in fungi, leading to the disruption of cell membrane formation and ultimately causing cell death .
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide include other pyrazole derivatives with biological activities. Some of these compounds are:
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol
- 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C19H22ClN5O |
---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C19H22ClN5O/c1-11-16(19(23-22-11)14-5-7-15(20)8-6-14)9-18(26)21-10-17-12(2)24-25(4)13(17)3/h5-8H,9-10H2,1-4H3,(H,21,26)(H,22,23) |
InChI Key |
CNNTXMHAXYFQOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
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